BenchChemオンラインストアへようこそ!

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate

Lipophilicity Drug-likeness ADME prediction

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is a 4-aroylpyrrole-2-carboxylate ester bearing a para-fluorobenzoyl substituent at the pyrrole 4-position. With a molecular formula of C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol, the compound is commercially supplied at ≥98% purity.

Molecular Formula C13H10FNO3
Molecular Weight 247.225
CAS No. 478078-88-5
Cat. No. B2851415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate
CAS478078-88-5
Molecular FormulaC13H10FNO3
Molecular Weight247.225
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H10FNO3/c1-18-13(17)11-6-9(7-15-11)12(16)8-2-4-10(14)5-3-8/h2-7,15H,1H3
InChIKeyHIQYFAKKYGMHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate (CAS 478078-88-5): Technical Baseline for Scientific Procurement


Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is a 4-aroylpyrrole-2-carboxylate ester bearing a para-fluorobenzoyl substituent at the pyrrole 4-position. With a molecular formula of C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol, the compound is commercially supplied at ≥98% purity . Its measured LogP is 2.17 and topological polar surface area (TPSA) is 59.16 Ų . The compound serves as a versatile synthetic intermediate for constructing bioactive molecules, with its 4-aroylpyrrole-2-carboxylate scaffold identified as a core pharmacophore in multiple target classes including ERK5 kinase inhibitors and terminal deoxynucleotidyl transferase (TdT) inhibitors [1][2].

Why Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate Cannot Be Replaced by Non-Fluorinated or Non-Ester Analogs


Generic substitution within the 4-aroylpyrrole-2-carboxylate class is not pharmacologically or synthetically neutral. The presence of the para-fluorine atom on the benzoyl ring modulates both electronic properties and lipophilicity: the measured LogP of this compound (2.17) is measurably lower than the non-fluorinated methyl 4-benzoyl-1H-pyrrole-2-carboxylate (calculated LogP 2.44) [1], translating to a ~0.27 log unit difference that impacts membrane permeability and protein binding. Critically, the 4-fluorobenzoyl group engages in specific hydrophobic and polar contacts within enzyme active sites, as directly visualized in the co-crystal structure of a TdT inhibitor bearing this exact substituent (PDB 4IQU) [2]. Furthermore, systematic SAR studies on ERK5 inhibitors have demonstrated that variation of the aroyl substituent dramatically alters both potency and selectivity—the 4-(2-bromo-6-fluorobenzoyl) variant achieving an IC₅₀ of 0.82 μM for ERK5 with >146-fold selectivity over p38α [3]. The methyl ester functionality is equally non-substitutable: it enables direct aminolysis to carboxamides, the dominant pharmacophore in this class, whereas the corresponding carboxylic acid requires additional activation steps for amide bond formation [4].

Quantitative Differentiation Evidence: Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate vs. Closest Analogs


LogP Reduction by Fluorine Substitution: Measured vs. Calculated Lipophilicity Difference versus Non-Fluorinated Benzoyl Analog

The 4-fluoro substituent on the benzoyl ring measurably reduces lipophilicity compared to the unsubstituted benzoyl analog. The target compound has a measured LogP of 2.17 , while the non-fluorinated analog methyl 4-benzoyl-1H-pyrrole-2-carboxylate (CAS 34628-36-9) has a calculated LogP of 2.44, a calculated LogD₇.₄ of 2.43, and a pKa of 9.49 [1]. This ΔLogP of approximately -0.27 indicates that fluorine substitution reduces octanol-water partitioning, which may favorably modulate membrane permeability and reduce non-specific protein binding relative to the des-fluoro comparator.

Lipophilicity Drug-likeness ADME prediction

Crystallographically Validated Target Engagement: The 4-Fluorobenzoyl Substituent is Essential for TdT Active-Site Binding

The 4-fluorobenzoyl-pyrrole scaffold is a critical substructure of the TdT inhibitor (2Z,5E)-6-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-2-hydroxy-4-oxohexa-2,5-dienoic acid, which was co-crystallized with the TdT catalytic domain (PDB 4IQU, resolution 2.40 Å) [1]. This inhibitor demonstrated nucleotide-competitive binding and selective toxicity toward MOLT-4 leukemic cells compared to HeLa cells, with the selectivity correlating with in vitro TdT inhibition [1]. The 4-fluorobenzoyl group occupies a defined hydrophobic pocket in the TdT active site, as directly visualized in the electron density map. Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is the direct synthetic precursor to this inhibitor class: the methyl ester serves as the handle for installing the diketo-hexenoic acid warhead via Claisen-type condensation [2]. Without the 4-fluorobenzoyl substituent, the key hydrophobic contacts observed in the co-crystal structure would be lost.

Terminal deoxynucleotidyl transferase TdT inhibitor X-ray crystallography

Methyl Ester as a Strategic Synthetic Handle: Direct Aminolysis vs. Carboxylic Acid Activation for Carboxamide Pharmacophore Construction

The 4-benzoylpyrrole-2-carboxamide pharmacophore is the validated core for ERK5 kinase inhibition, identified through high-throughput screening of 57,617 compounds [1]. Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate provides a direct synthetic route to this pharmacophore class: the methyl ester can be converted to the corresponding carboxamide in a single step by reaction with an amine (aminolysis), without requiring prior hydrolysis to the carboxylic acid and subsequent coupling reagent-mediated activation [2]. The analogous carboxylic acid, 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid, requires a two-step sequence (ester hydrolysis → amide coupling) or use of coupling reagents (e.g., HATU, EDC/HOBt) that add cost and purification burden. This synthetic efficiency advantage is particularly relevant for parallel library synthesis, where the direct aminolysis route enables one-step diversification from a common ester intermediate [2].

Synthetic intermediate Carboxamide formation Medicinal chemistry

Regioisomeric Precision: 4-Aroyl Substitution vs. 3-Aroyl or 5-Aroyl Pyrrole Isomers for Kinase Inhibitor Pharmacophore Integrity

The 4-aroyl substitution pattern on the pyrrole ring is critical for ERK5 inhibitor activity. The high-throughput screening campaign that identified the 4-benzoylpyrrole-2-carboxamide pharmacophore [1] specifically selected for 4-substituted pyrroles. The ERK5 co-crystal structure (PDB 5O7I) with the optimized inhibitor 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide (IC₅₀ 0.82 μM for ERK5, >120 μM for p38α) [2] confirms that the 4-aroyl group occupies a specific hydrophobic pocket adjacent to the ATP-binding site. Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate carries this exact 4-substitution pattern and can be elaborated to 4-aroylpyrrole-2-carboxamides without requiring regioselective acylation of the pyrrole core. In contrast, 3-aroyl or 5-aroyl pyrrole analogs would project the aroyl group into different vectors, disrupting the key binding interactions observed in the ERK5 co-crystal structure [2]. The 2-carboxylate position is also fixed, ensuring the correct trajectory for the carboxamide side chain that engages the kinase hinge region.

Regiochemistry Kinase inhibitor Structure-activity relationship

Validated Application Scenarios for Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate (CAS 478078-88-5)


Synthesis of TdT Inhibitor Libraries via Claisen Condensation with the Methyl Ester

This compound is the optimal starting material for synthesizing pyrrolyl diketo acid TdT inhibitors, as exemplified by the co-crystallized inhibitor in PDB 4IQU [1]. The methyl ester undergoes Claisen-type condensation with acetylated or keto-ester building blocks to install the diketo-hexenoic acid warhead directly. The 4-fluorobenzoyl group provides essential hydrophobic contacts in the TdT active site, as confirmed by the 2.40 Å resolution crystal structure. Researchers developing TdT-targeted anticancer agents should procure this specific ester rather than non-fluorinated or regioisomeric analogs, as the fluorine substituent and 4-position aroyl geometry are both crystallographically validated pharmacophoric requirements [1].

One-Step Parallel Library Synthesis of 4-Aroylpyrrole-2-carboxamide ERK5 Kinase Inhibitors

The 4-benzoylpyrrole-2-carboxamide scaffold is a validated ERK5 inhibitor pharmacophore identified from a 57,617-compound HTS campaign [2]. Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate enables direct, one-step aminolysis with diverse amines to generate focused carboxamide libraries for ERK5 SAR exploration. The lower LogP of the 4-fluorobenzoyl variant (2.17) compared to the non-fluorinated benzoyl analog (2.44) may provide improved physicochemical properties in the final carboxamide products. This synthetic efficiency is particularly advantageous for medium-throughput parallel synthesis where step economy directly impacts library size and turnaround time.

Fluorine-19 NMR Probe Development and Metabolic Stability Studies

The para-fluorine atom on the benzoyl ring provides a distinct ¹⁹F NMR handle that is absent in non-fluorinated analogs such as methyl 4-benzoyl-1H-pyrrole-2-carboxylate. This enables ¹⁹F NMR-based metabolic stability assays, protein binding studies, and cellular uptake measurements without requiring additional labeling. The measured LogP of 2.17 positions the compound in a favorable lipophilicity range for cell permeability, while the fluorine substituent provides a zero-background spectroscopic probe. This dual functionality—synthetic intermediate and analytical probe—is a procurement-relevant differentiator over non-fluorinated alternatives.

HDAC Inhibitor Scaffold Elaboration via 4-Aroylpyrrole Intermediates

The 4-aroylpyrrole scaffold has been characterized as a subfamily of histone deacetylase (HDAC) inhibitors, with (1H)-pyrroles identified through computational modeling of class-I human HDACs and functionally validated as inducers of histone H3 and H4 acetylation [3]. Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate provides a direct entry point to this chemotype: the methyl ester can be hydrolyzed to the carboxylic acid for subsequent elaboration to hydroxamic acid or ortho-aminoanilide zinc-binding groups. The 4-fluorobenzoyl substituent may enhance HDAC isoform selectivity through specific interactions with the surface recognition domain, as suggested by the broader SAR of aroylpyrrole-based HDAC6 inhibitors [3].

Quote Request

Request a Quote for methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.